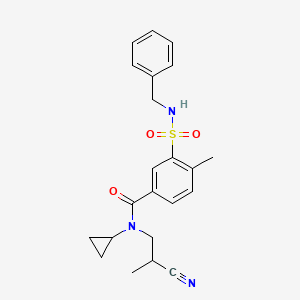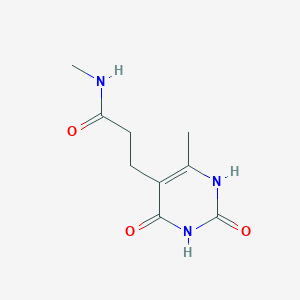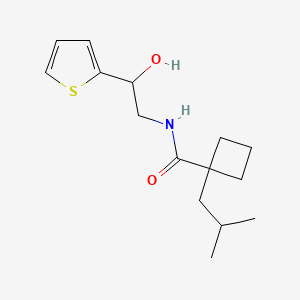
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide, also known as BSCMCB, is a synthetic compound that has been widely used in scientific research. It belongs to the family of sulfonamide compounds, which have been extensively studied for their biological activities. BSCMCB has shown promising results in various research areas, including cancer treatment, neuroscience, and infectious diseases. In
Mechanism of Action
The exact mechanism of action of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as carbonic anhydrase and topoisomerase. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been shown to have antibacterial and antifungal activities by inhibiting the growth of certain microorganisms.
Advantages and Limitations for Lab Experiments
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and modification of its chemical structure. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been shown to have low toxicity in vitro, making it a safe compound for lab experiments. However, the limitations of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide include its limited solubility in water, which may affect its bioavailability in vivo. Additionally, the exact mechanism of action of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide is not fully understood, which may hinder its clinical development.
Future Directions
For the study of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide include the development of analogs, further studies to understand its clinical applications, and its potential use in other research areas.
Synthesis Methods
The synthesis of 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide involves several steps, including the reaction of 3-nitrobenzyl alcohol with thiourea, followed by the reduction of the resulting nitrothiophenol with sodium borohydride. The obtained product is then reacted with 2-bromo-N-cyclopropyl-4-methylbenzamide in the presence of potassium carbonate and copper powder. The final step involves the reaction of the resulting intermediate with 2-cyanopropyl bromide in the presence of cesium carbonate.
Scientific Research Applications
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been extensively used in scientific research due to its diverse biological activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide has been shown to have antibacterial and antifungal activities, making it a potential candidate for the treatment of infectious diseases.
properties
IUPAC Name |
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16(13-23)15-25(20-10-11-20)22(26)19-9-8-17(2)21(12-19)29(27,28)24-14-18-6-4-3-5-7-18/h3-9,12,16,20,24H,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUDROFGNDQBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC(C)C#N)C2CC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfamoyl)-N-(2-cyanopropyl)-N-cyclopropyl-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)

![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(2-butyl-4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7681675.png)
![2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7681679.png)
![N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
![Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate](/img/structure/B7681687.png)
![Propan-2-yl 3-[[4-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carbonyl]amino]propanoate](/img/structure/B7681695.png)
![Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate](/img/structure/B7681711.png)
![1-(4-Methylsulfonyl-2-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B7681715.png)
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-(4-ethyl-1,2,4-triazol-3-yl)benzamide](/img/structure/B7681725.png)
